8-Bromo-7-chloro-N4-ethylquinoline-3,4-diamine
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Overview
Description
8-Bromo-7-chloro-N4-ethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H11BrClN3 and a molecular weight of 300.58 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes bromine, chlorine, and ethyl groups attached to a quinoline core .
Preparation Methods
The synthesis of 8-Bromo-7-chloro-N4-ethylquinoline-3,4-diamine involves several steps. One common method includes the nucleophilic substitution reaction of 4,7-dichloroquinoline with an appropriate ethylamine derivative . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution. The reaction mixture is usually heated to around 50°C to ensure complete reaction .
For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
Chemical Reactions Analysis
8-Bromo-7-chloro-N4-ethylquinoline-3,4-diamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .
Scientific Research Applications
8-Bromo-7-chloro-N4-ethylquinoline-3,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-7-chloro-N4-ethylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as diamine oxidases and polyamine oxidases, which play crucial roles in cellular metabolism . By inhibiting these enzymes, the compound can disrupt the normal metabolic processes of cells, leading to various biological effects .
Comparison with Similar Compounds
8-Bromo-7-chloro-N4-ethylquinoline-3,4-diamine can be compared with other similar compounds, such as:
7-Chloroquinoline: This compound shares the quinoline core and chlorine substitution but lacks the bromine and ethyl groups, making it less versatile in certain reactions.
8-Bromoquinoline: Similar to the target compound but without the chlorine and ethyl groups, it exhibits different chemical reactivity and biological activity.
N4-Ethylquinoline-3,4-diamine: This compound lacks the bromine and chlorine substitutions, resulting in different properties and applications.
The unique combination of bromine, chlorine, and ethyl groups in this compound makes it distinct and valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H11BrClN3 |
---|---|
Molecular Weight |
300.58 g/mol |
IUPAC Name |
8-bromo-7-chloro-4-N-ethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11BrClN3/c1-2-15-10-6-3-4-7(13)9(12)11(6)16-5-8(10)14/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
XUQPLXIWYDGHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=CC(=C(C2=NC=C1N)Br)Cl |
Origin of Product |
United States |
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